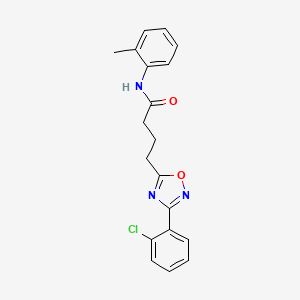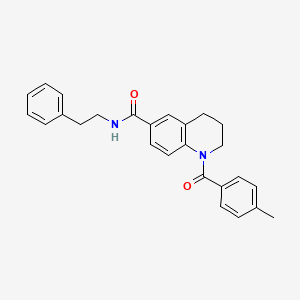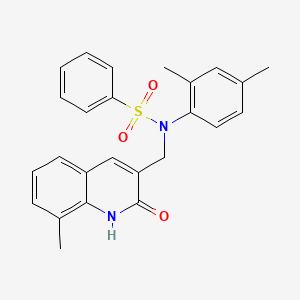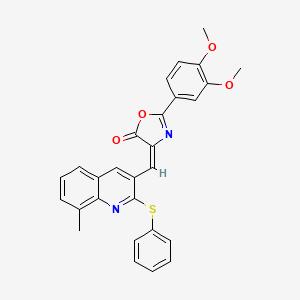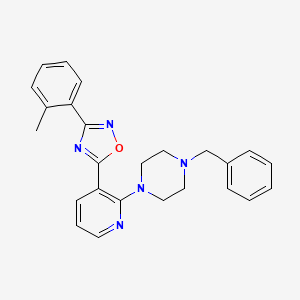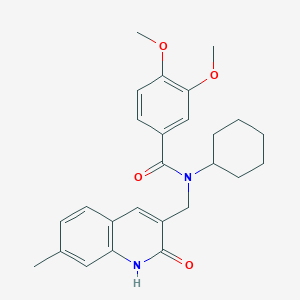
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is a chemical compound that has been studied for its potential use in scientific research. It is a member of the benzamide family of compounds and has been shown to have a variety of interesting biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide is not fully understood. However, it has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival. It has also been shown to modulate the activity of several signaling pathways that are involved in cell growth and survival.
Biochemical and Physiological Effects:
This compound has a variety of interesting biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes that are involved in cancer cell proliferation and survival, including topoisomerase II, protein kinase C, and histone deacetylase. It has also been shown to modulate the activity of several signaling pathways that are involved in cell growth and survival, including the MAPK/ERK pathway and the PI3K/Akt pathway.
In addition, it has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases. It has also been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide in lab experiments is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Another advantage is its interesting biochemical and physiological effects, which make it a useful tool for studying cell signaling pathways and enzyme activity.
One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions. This can make it difficult to work with in some experiments. Another limitation is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide. One area of interest is its potential as a therapeutic agent for the treatment of cancer and neurodegenerative diseases. Further studies are needed to determine its efficacy and safety in animal models and clinical trials.
Another area of interest is its mechanism of action. Further studies are needed to fully understand how it inhibits the activity of enzymes and modulates signaling pathways.
Finally, there is potential for the development of new analogs of this compound that may have improved solubility and/or efficacy. Further studies are needed to explore the structure-activity relationship of this compound and its analogs.
Synthesis Methods
The synthesis method for N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide involves several steps. First, 3,4-dimethoxybenzaldehyde is reacted with cyclohexylamine to form the corresponding imine. This imine is then reduced with sodium borohydride to form the amine. Next, 2-hydroxy-7-methylquinoline is reacted with formaldehyde and the resulting imine is reduced with sodium borohydride to form the corresponding amine. Finally, the two amines are reacted together with benzoyl chloride to form the target compound.
Scientific Research Applications
N-cyclohexyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxybenzamide has been studied for a variety of scientific research applications. One area of interest is its potential as a therapeutic agent for the treatment of cancer. It has been shown to have antiproliferative activity against several cancer cell lines, including breast, ovarian, and lung cancer cells. In addition, it has been shown to induce apoptosis in cancer cells.
Another area of interest is its potential as a treatment for neurodegenerative diseases. It has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of neuroinflammatory diseases.
properties
IUPAC Name |
N-cyclohexyl-3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O4/c1-17-9-10-18-14-20(25(29)27-22(18)13-17)16-28(21-7-5-4-6-8-21)26(30)19-11-12-23(31-2)24(15-19)32-3/h9-15,21H,4-8,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQUAADMGJYJERB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3CCCCC3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B7697579.png)
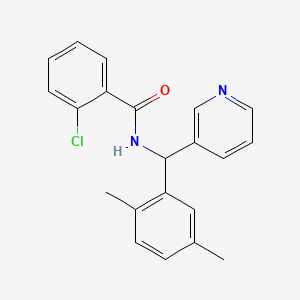
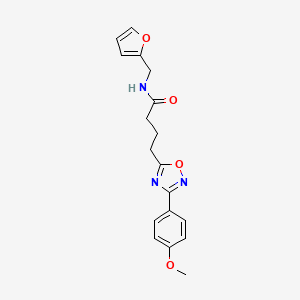
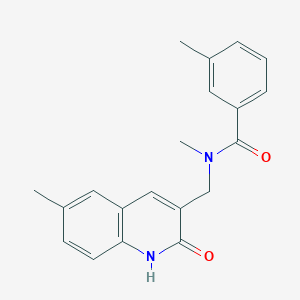
![N-(4-bromophenyl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7697599.png)
